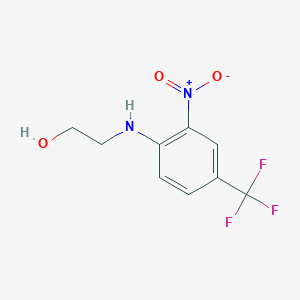

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

Description

Properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-7(13-3-4-15)8(5-6)14(16)17/h1-2,5,13,15H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZCRXQWPNNJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146483 | |

| Record name | HC Yellow no. 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10442-83-8 | |

| Record name | 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow no. 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow no. 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-nitro-4-trifluoromethylphenylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-nitro-4-trifluoromethylphenylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0448DT2KKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, CAS Number 10442-83-8.[1][2][3][4][5][6][7][8] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It delves into the structural and physicochemical characteristics of the compound, offering both reported values and predictive insights based on analogous structures. The guide further details robust experimental protocols for the determination of key physical parameters, ensuring scientific integrity and reproducibility.

Introduction

This compound is a complex organic molecule featuring a nitro group and a trifluoromethyl group on a phenyl ring, linked to an amino ethanol moiety.[1] This unique combination of functional groups—a nitroaromatic system, a secondary amine, a primary alcohol, and a trifluoromethyl group—imparts a distinct set of physical and chemical properties that are of significant interest in medicinal chemistry and materials science. The nitro group acts as a strong electron-withdrawing group, influencing the compound's reactivity and polarity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, traits often sought in drug candidates.[1] The amino alcohol portion provides a site for potential hydrogen bonding and salt formation, which can modulate solubility and bioavailability.[9]

A thorough understanding of the physical properties of this compound is paramount for its application. Properties such as melting point, boiling point, solubility, and pKa are critical for designing synthetic routes, developing purification strategies, formulating drug products, and predicting its behavior in biological systems. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Compound Identification and Core Physical Properties

The fundamental identifiers and key physical properties of this compound are summarized below. These values form the baseline for understanding the compound's behavior and for developing further analytical methods.

| Property | Value | Source(s) |

| CAS Number | 10442-83-8 | [1][2][4][6][7][8] |

| Molecular Formula | C₉H₉F₃N₂O₃ | [1][2][4][7] |

| Molecular Weight | 250.17 g/mol | [3][7] |

| Melting Point | 74.9 °C | |

| Boiling Point | 351.5 °C at 760 mmHg | [2] |

| Density | 1.486 g/cm³ | [2] |

Solubility Profile

The presence of a polar amino ethanol group suggests potential solubility in polar protic solvents like ethanol and methanol through hydrogen bonding. Conversely, the trifluoromethylated nitrophenyl ring imparts significant non-polar character, suggesting solubility in organic solvents.[1]

Based on the behavior of analogous compounds like nitroanilines, it is expected that the target compound will exhibit good solubility in solvents such as acetone, chloroform, and N,N-dimethylformamide (DMF), and limited solubility in water.[10][11][12][13] The solubility in aqueous solutions is likely to be pH-dependent due to the presence of the amino group.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility profile, the following qualitative and semi-quantitative experimental protocol is recommended.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

Solvents: Water, Ethanol, Methanol, Acetone, Chloroform, Toluene, Hexane, 5% aq. HCl, 5% aq. NaOH.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Vigorously agitate each tube using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect each tube for the complete dissolution of the solid. Record the results as "soluble," "partially soluble," or "insoluble."

-

Semi-Quantitative Analysis (for soluble/partially soluble samples): If the compound dissolves, incrementally add more solute in pre-weighed portions (e.g., 10 mg) until saturation is reached (i.e., solid material remains undissolved after thorough mixing). Calculate the approximate solubility in mg/mL.

-

pH-Dependent Solubility: For the tubes containing 5% aq. HCl and 5% aq. NaOH, observe any changes in solubility compared to water. This will indicate the acidic or basic nature of the compound.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of the target compound.

Acidity and Basicity: pKa

The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both a potentially acidic proton on the secondary amine and a hydroxyl group, and a basic nitrogen atom. The electron-withdrawing nitro and trifluoromethyl groups are expected to decrease the basicity of the aniline nitrogen, making it a weaker base than aniline itself.

While an experimentally determined pKa for this specific molecule has not been found in the literature, the pKa of substituted anilines is a well-studied area.[14][15][16] Based on data for anilines with electron-withdrawing groups, the pKa of the protonated amine is expected to be significantly lower than that of aniline (pKa ≈ 4.6).

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable groups.

Objective: To determine the pKa of the amino group of this compound.

Materials:

-

This compound

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent system in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing 0.1 M HCl over the beaker.

-

Acidic Titration: Record the initial pH of the solution. Add small, precise increments of the HCl solution (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa will be the pH at the half-equivalence point. The equivalence point is the point of maximum inflection on the titration curve.

-

Basic Titration (Optional): To investigate the acidity of the N-H or O-H protons, a similar titration can be performed using 0.1 M NaOH.

Diagram: Logic for pKa Determination

Caption: Logical steps for pKa determination via potentiometric titration.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, enabling its identification and characterization. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic region should show signals corresponding to the three protons on the substituted phenyl ring. The chemical shifts and coupling patterns will be influenced by the nitro, trifluoromethyl, and aminoethanol substituents. The protons of the ethanolamine moiety will appear as distinct signals, likely multiplets, in the aliphatic region. The N-H and O-H protons may appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. Data from related N-alkylethanolamines can provide reference chemical shift ranges.[17][18][19][20][21]

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and donating effects of the substituents. Data for N-methylethanamine and other substituted aromatics can be used for predictive purposes.[22][23]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹.

-

O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorptions, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[24]

-

C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.

-

C-N stretch: Absorptions in the region of 1250-1350 cm⁻¹.

-

C-O stretch: An absorption in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 250.17 or 251.18, respectively. The fragmentation pattern will be characteristic of the molecule's structure, with potential fragments arising from the loss of the ethanol group, the nitro group, or other cleavages. High-resolution mass spectrometry can be used to confirm the elemental composition.

Stability

The stability of a compound under various conditions is crucial for its storage, handling, and application.

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive. While no specific data exists for the target compound, its stability should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The presence of the nitro group suggests that it may decompose at elevated temperatures.

-

Photostability: Many nitroaromatic compounds are susceptible to degradation upon exposure to light. The photostability of the compound should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[25] This involves exposing the compound to a controlled light source and analyzing for degradation products over time.

Conclusion

This compound is a molecule with significant potential, underscored by its unique structural features. This guide has consolidated the available physical property data and provided a framework for its comprehensive experimental determination. While a number of its core physical properties have been reported, further detailed characterization of its solubility, pKa, spectral properties, and stability is essential for its full exploitation in research and development. The protocols and predictive insights provided herein serve as a valuable resource for scientists working with this and structurally related compounds.

References

-

4-Nitroaniline. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]

-

3-Nitroaniline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Solubilities of nitroanilines in different solvents at 303 K. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

- Zhang, X., et al. (2010). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 114(40), 10873-10880.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Retrieved from [Link]

- Unsal, E. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-7.

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

- Jagirdar, G. C. (1996). Solubilities of o- and p-Chlorobenzoic Acids and o- and p-Nitroanilines in N,N-Dimethylformamide + Water.

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]

-

13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). (n.d.). NP-MRD. Retrieved January 13, 2026, from [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

-

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). Chemical-Suppliers.com. Retrieved January 13, 2026, from [Link]

- da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]

-

13C nmr spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

Ethanol, 2-[(phenylmethyl)amino]-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Ethanolamine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

(+)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

N-(2-Hydroxyethyl)-2-nitro-5-(trifluoromethyl)aniline, min 98%, 100 grams. (n.d.). HBARSCI. Retrieved January 13, 2026, from [Link]

- ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). Crystal Growth & Design.

-

Representative 1H-NMR spectra: (i) n-anilino ethanol (ii)... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). ACS Publications. Retrieved from [Link]

-

2-Nitro-N-hydroxyethyl aniline. (n.d.). Jinzhou Lizhiyuan Chemical Tech Co., Ltd. Retrieved January 13, 2026, from [Link]

-

2-(2-Nitrophenyl)ethanol. (n.d.). ATB. Retrieved January 13, 2026, from [Link]

-

Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

- 1. CAS 10442-83-8: 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amin… [cymitquimica.com]

- 2. CAS#:10442-83-8 | this compound | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS 10442-83-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 10442-83-8|this compound|BLD Pharm [bldpharm.com]

- 6. 10442-83-8 CAS Manufactory [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 10442-83-8 N-(2-Hydroxyethyl)-2-nitro-5-(trifluoromethyl)aniline AKSci Z6741 [aksci.com]

- 9. 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol [myskinrecipes.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chemiis.com [chemiis.com]

- 12. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 16. journaleras.com [journaleras.com]

- 17. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum [chemicalbook.com]

- 18. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. spectrabase.com [spectrabase.com]

- 20. ETHANOLAMINE HYDROCHLORIDE(2002-24-6) 1H NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. rsc.org [rsc.org]

- 25. database.ich.org [database.ich.org]

"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" chemical structure and IUPAC name

An In-depth Technical Guide to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a substituted aniline derivative of significant interest in various chemical and pharmaceutical research fields. This document delves into its chemical identity, synthesis, physical and chemical properties, safety protocols, and potential applications, offering a valuable resource for professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is an organic compound featuring a phenyl ring substituted with a nitro group, a trifluoromethyl group, and an aminoethanol side chain.[1] The presence of these functional groups, particularly the electron-withdrawing nitro and trifluoromethyl groups, significantly influences the chemical reactivity and potential biological activity of the molecule.[1]

IUPAC Name: 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethanol[2]

Synonyms:

-

2-[2-Nitro-4-(trifluoromethyl)anilino]ethanol[1]

CAS Number: 10442-83-8[1][3][4]

Molecular Formula: C₉H₉F₃N₂O₃[1][3][4]

Molecular Weight: 250.17 g/mol [3][5]

Chemical Structure:

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol.[2]

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Procedure:

The following protocol is a representative synthesis method.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol, and 100 parts of 1-butanol.

-

Reaction: Stir the mixture and heat to reflux. Maintain the reflux overnight to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a diluted hydrochloric acid solution.

-

Extract the product with methylbenzene.

-

Separate the layers and extract the aqueous phase again with methylbenzene.

-

Combine the organic phases and wash successively with a diluted hydrochloric acid solution and twice with water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent.

-

-

Purification:

-

Crystallize the solid residue from petroleum ether.

-

Filter off the purified product and dry it. The melting point of the resulting 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol is approximately 74.9°C.[2]

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₉F₃N₂O₃[1][3][4] |

| Molecular Weight | 250.17 g/mol [3][5] |

| Boiling Point | 351.5°C at 760 mmHg[3] |

| Density | 1.486 g/cm³[3] |

| Flash Point | 166.4°C[3] |

| Melting Point | 74.9°C[2] |

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Wear protective gloves, protective clothing, and eye/face protection.[3][6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[7]

First Aid:

-

If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

Potential Applications

The unique chemical structure of this compound, with its combination of functional groups, makes it a valuable intermediate in various fields.

-

Pharmaceutical and Agrochemical Synthesis: The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the nitro group can be a precursor for an amino group, making this compound a potential building block in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Hair Dye Intermediate: While some related compounds are used as hair dye intermediates, the specific application of this compound in hair dye formulations requires further verification.[8]

-

Organic Synthesis: It serves as a versatile reagent in organic synthesis for the introduction of the 2-nitro-4-(trifluoromethyl)anilino moiety into other molecules.

Conclusion

This compound is a chemical compound with significant potential for researchers and professionals in drug development and chemical synthesis. Its well-defined synthesis and unique structural features make it a valuable tool for creating novel molecules with diverse applications. Proper handling and adherence to safety protocols are paramount when working with this compound.

References

-

PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]

-

Chemsrc. (2025, August 27). CAS#:10442-83-8 | this compound. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 10442-83-8. Retrieved from [Link]

-

Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]

-

LookChem. (n.d.). Discover the Versatility of 2-(4-Amino-2-nitroanilino)-ethanol. Retrieved from [Link]

Sources

- 1. CAS 10442-83-8: 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amin… [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS#:10442-83-8 | this compound | Chemsrc [chemsrc.com]

- 4. This compound | CAS 10442-83-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. benchchem.com [benchchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS: 10442-83-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Dichotomous Identity

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, registered under CAS number 10442-83-8, presents a fascinating case study in chemical applications and biological interactions. Known commercially as HC Yellow No. 13, its primary and well-documented role is as a direct dye in semi-permanent hair coloring formulations.[1][2] However, its chemical structure, featuring a nitroaromatic ring and a trifluoromethyl group, suggests a potential for broader biological activity, warranting a deeper investigation for researchers in toxicology and drug development. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, known biological effects, and relevant experimental protocols, aiming to equip scientists with the foundational knowledge for further exploration.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application and study.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃N₂O₃ | [1] |

| Molecular Weight | 250.17 g/mol | [3] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 74.9 °C | [5] |

| Boiling Point | 351.5 °C at 760 mmHg | ChemSrc |

| Density | 1.486 g/cm³ | ChemSrc |

| Solubility | Water: 0.16%, Propylene glycol: >20% | [4] |

| Log P | 2.614 | LookChem |

Synonyms: HC Yellow No. 13, 4-(2'-Hydroxyethyl)-amino-3-nitro-trifluoromethylbenzene, N-(2-hydroxyethyl)-2-nitro-4-trifluormethylaniline.[1][6]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

This protocol is adapted from established synthetic methods.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol, and 100 parts of 1-butanol.

-

Reflux: Heat the mixture to reflux and maintain stirring overnight.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the n-butanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in a dilute hydrochloric acid solution. Extract the aqueous solution with toluene (methylbenzene). Separate the layers and re-extract the aqueous phase with toluene.

-

Washing: Combine the organic phases and wash successively with a dilute hydrochloric acid solution and twice with water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Crystallize the solid residue from petroleum ether. Filter the purified product and dry to yield 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol.[5]

Biological Activity and Mechanism of Action

The biological effects of this compound are primarily understood in the context of its use as a cosmetic ingredient and the associated safety assessments.

Application as a Hair Dye

This compound is used as a direct, semi-permanent hair dye under the name HC Yellow No. 13.[2] Unlike oxidative hair dyes, it does not require a chemical reaction to impart color but rather diffuses into the hair shaft due to its low molecular weight.[2]

Hepatotoxicity and Interference with Lipid Metabolism

Recent research has focused on the potential for HC Yellow No. 13 to induce liver steatosis (fatty liver), a concern raised due to the presence of the trifluoromethyl group, which is known to potentially interfere with hepatic lipid metabolism.[7]

A study employing animal-free Next Generation Risk Assessment (NGRA) principles investigated the effects of HC Yellow No. 13 on human stem cell-derived hepatic cells. The study measured the expression of 11 lipid metabolism-related marker genes and triglyceride accumulation.[7]

Key Genes Investigated in Relation to Hepatotoxicity: [7]

-

Nuclear Receptors: AHR, PPARA, LXRA, PPARG

-

Lipid Transport: APOB, CD36

-

Fatty Acid Oxidation: ACOX1, CPT1A

-

Fatty Acid Synthesis: FASN, SCD1

-

Triglyceride Synthesis: DGAT2

Putative Signaling Pathway Perturbation

While the precise signaling cascade has not been fully elucidated, the identified genes suggest a potential perturbation of key pathways in hepatic lipid metabolism. The following diagram illustrates a plausible, albeit putative, network of interactions that could be affected by this compound.

Caption: Putative signaling network in hepatic lipid metabolism potentially perturbed by this compound.

Toxicological Profile

The Scientific Committee on Consumer Safety (SCCS) of the European Commission has evaluated the safety of HC Yellow No. 13 for its use in cosmetic products.

| Endpoint | Result | Source |

| Acute Oral Toxicity (Rat) | Low toxicity | [6] |

| Acute Dermal Toxicity (Rat) | Low toxicity | [6] |

| Skin Irritation | No signs of irritation | [6] |

| Eye Irritation | No signs of irritation | [6] |

| Skin Sensitization | Negative | [6] |

| Genotoxicity | Positive for clastogenicity in an in vitro mammalian chromosomal aberration test | [6] |

| 90-Day Oral Toxicity (Rat) | NOAEL: 30 mg/kg bw/day | [6] |

It is important to note that as a secondary alkanolamine, this compound is prone to nitrosation, and the potential for nitrosamine content should be considered.[6]

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of hepatotoxicity and a general approach to analytical characterization.

In Vitro Hepatotoxicity Assay

This protocol is a generalized procedure based on the methodologies described for testing the hepatotoxic potential of cosmetic ingredients.[7][8]

-

Cell Culture: Culture primary human hepatocytes or human stem cell-derived hepatic cells in a suitable 3D culture system to maintain their physiological relevance.[9][10]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium.

-

Cell Treatment: Expose the hepatic cell cultures to a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[7] Include appropriate vehicle controls.

-

Endpoint Analysis:

-

Cytotoxicity Assays: Assess cell viability using methods such as the MTT or LDH release assays.

-

Triglyceride Accumulation: Quantify intracellular triglyceride levels using a colorimetric assay kit.

-

Gene Expression Analysis: Isolate RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key lipid metabolism-related genes (e.g., PPARA, FASN, SCD1, DGAT2).

-

-

Data Analysis: Determine the concentration-response relationships for each endpoint and calculate relevant toxicological parameters, such as the EC₅₀ or benchmark doses.

Analytical Characterization: HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Quantification: Use an external standard calibration curve to determine the purity of the sample.

Conclusion and Future Perspectives

This compound is a compound with a well-established application in the cosmetics industry as the hair dye HC Yellow No. 13.[1][2] For the drug development and research scientist, its primary interest lies in its toxicological profile, particularly its potential to interfere with hepatic lipid metabolism.[7] The presence of the trifluoromethyl group makes it a relevant case study for understanding the structure-toxicity relationships of fluorinated compounds.

Currently, there is a lack of evidence to support its use as a therapeutic agent. However, its well-defined synthesis and the emerging understanding of its biological interactions at the cellular level provide a solid foundation for further research. Future studies could explore its effects on a wider range of cellular pathways, its potential for bioaccumulation, and the development of more sensitive analytical methods for its detection in complex matrices. For professionals in drug development, this compound serves as a valuable example of how a seemingly simple cosmetic ingredient can possess complex biological activities that warrant careful consideration in safety and risk assessment.

References

-

PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]

-

European Commission, Scientific Committee on Consumer Safety. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 13 (B102). Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. Retrieved from [Link]

-

European Commission, Scientific Committee on Consumer Products. (2003). Opinion on the SCCNFP on B102, HC Yellow n° 13. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Hepatotoxicity Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

-

Environmental Working Group. (n.d.). What is HC YELLOW NO. 13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HC Yellow No. 13. Retrieved from [Link]

-

COSMILE Europe. (n.d.). HC YELLOW NO. 13. Retrieved from [Link]

-

RE-Place. (n.d.). Next generation risk assessment of hair dye HC yellow no. 13: Ensuring protection from liver steatogenic effects. Retrieved from [Link]

-

PubMed. (2025). Next generation risk assessment of hair dye HC yellow no. 13: Ensuring protection from liver steatogenic effects. Regul Toxicol Pharmacol. 159:105794. Retrieved from [Link]

-

European Commission, Scientific Committee on Consumer Safety. (2010). Opinion on HC Yellow n° 7 (B80). Retrieved from [Link]

-

Obelis Group. (2015). Hair Dyes – NEW SCCS Opinions. Retrieved from [Link]

-

Bide Pharmatech. (n.d.). This compound CAS NO.10442-83-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

Sources

- 1. HC Yellow No. 13 | C9H9F3N2O3 | CID 2799157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. benchchem.com [benchchem.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. prepchem.com [prepchem.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Next generation risk assessment of hair dye HC yellow no. 13: Ensuring protection from liver steatogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Next generation risk assessment of hair dye HC yellow no. 13: Ensuring protection from liver steatogenic effects | RE-Place [re-place.be]

- 9. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System [mdpi.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

This guide provides an in-depth exploration of the synthesis pathway for 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, a key intermediate in pharmaceutical and chemical research.[1][2][3] We will delve into the core chemical principles, provide a detailed, field-proven experimental protocol, and offer insights into the causality behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound (CAS No. 10442-83-8) is an amino alcohol derivative whose structural complexity, featuring nitro and trifluoromethyl groups, makes it a valuable building block.[1] The trifluoromethyl group enhances lipophilicity, while the nitro group provides a site for further chemical modification and influences the molecule's electronic properties, making it a versatile precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

The most direct and industrially scalable synthesis route is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the reaction between a substituted aryl halide and an amine, in this case, 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-aminoethanol (ethanolamine).

The Underlying Chemistry: A Mechanistic Deep Dive

The synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions require specific conditions to proceed efficiently. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[4][5]

In our target synthesis, the aryl halide, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, is exceptionally well-suited for this reaction for two key reasons:

-

Powerful Electron-Withdrawing Groups : Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are potent EWGs. They strongly reduce the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[5]

-

Strategic Positioning : The nitro group is positioned ortho to the chlorine (the leaving group), and the trifluoromethyl group is para. This specific arrangement is critical as it allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[4][5] The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of this rate-determining step.[5]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Step 1 (Addition) : The nucleophile (ethanolamine) attacks the carbon atom bearing the leaving group (chlorine), forming the resonance-stabilized Meisenheimer complex.[4] This is typically the slow, rate-determining step.

-

Step 2 (Elimination) : The aromaticity of the ring is restored by the rapid expulsion of the chloride leaving group.[4]

While the two-step model is the classical explanation, some research suggests that under certain conditions, these reactions can proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state.[6][7] However, for activated systems like this one, the stepwise pathway via a Meisenheimer intermediate is the widely accepted and illustrative model.

Synthesis Reaction Pathway

Caption: Overall SNAr reaction for the synthesis of the target compound.

Quantitative Data and Reagent Overview

The following table summarizes the properties and suggested quantities for the reactants, based on a literature-described procedure.[8]

| Compound Name | Structure | Molecular Formula | M.Wt. ( g/mol ) | Role | Example Quantity | Molar Equiv. |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | O=c1cc(C(F)(F)F)ccc1Cl | C₇H₃ClF₃NO₂ | 225.55 | Reactant | 50 parts | 1.0 |

| 2-Aminoethanol (Ethanolamine) | NCCO | C₂H₇NO | 61.08 | Reactant | 37 parts | ~2.7 |

| 1-Butanol | CCCCO | C₄H₁₀O | 74.12 | Solvent | 100 parts | - |

| Product | O=c1cc(C(F)(F)F)ccc1NCCO | C₉H₉F₃N₂O₃ | 250.17 | Product | - | - |

Note: "Parts" can be interpreted as mass units (e.g., grams). The use of excess ethanolamine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures.[8][9] It details the synthesis from reaction setup to final product purification.

Step 1: Reaction Setup and Reflux

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene.

-

Add 100 parts of 1-butanol (solvent).

-

Add 37 parts of 2-aminoethanol (ethanolamine).

-

Stir the mixture and bring it to reflux using a heating mantle.

-

Allow the reaction to proceed under reflux overnight (typically 12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

Causality Check: Refluxing in a high-boiling solvent like 1-butanol provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction. Stirring ensures the homogeneity of the reaction mixture.

Step 2: Product Isolation and Workup

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the 1-butanol solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a sufficient amount of dilute hydrochloric acid (e.g., 1M HCl) to dissolve it.

-

Transfer the acidic solution to a separatory funnel and extract the product with methylbenzene (toluene). Perform the extraction three times to ensure complete recovery.

Causality Check: The acidic wash is crucial for protonating and dissolving the unreacted excess ethanolamine, separating it into the aqueous phase. The desired product, being less basic, remains in the organic phase (methylbenzene).

Step 3: Purification

-

Combine the organic extracts (methylbenzene layers).

-

Wash the combined organic phase successively with a dilute hydrochloric acid solution and then twice with water.

-

Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and evaporate the methylbenzene solvent under reduced pressure.

-

The resulting solid residue is then purified by crystallization. Add a minimal amount of a suitable hot solvent, such as petroleum ether, to dissolve the solid, then allow it to cool slowly to form crystals.

-

Filter the purified crystals and dry them under vacuum.

Causality Check: The water washes remove any residual acid or salts. Drying removes trace water, which could interfere with crystallization. Crystallization is a highly effective method for purifying solid organic compounds, yielding a final product with high purity and a sharp melting point (literature value: 74.9 °C).[8]

Experimental Workflow Diagram

Caption: Step-by-step workflow from reaction setup to final product.

Conclusion

The synthesis of this compound is robustly achieved through a nucleophilic aromatic substitution. The success of the reaction is underpinned by the electronic activation of the aryl halide by strategically placed electron-withdrawing groups. The provided protocol, involving reflux followed by a standard acid-base workup and crystallization, represents a reliable and efficient method for obtaining the target compound in high purity. This guide serves as a foundational document for scientists requiring this critical intermediate for further research and development.

References

-

Title: Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol Source: PrepChem.com URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: chemeurope.com URL: [Link]

-

Title: this compound CAS NO.10442-83-8 Source: Bide Pharmatech URL: [Link]

-

Title: 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol Source: MySkinRecipes URL: [Link]

- Title: Process for the preparation of 2-nitro-4-trifluoromethyl aniline Source: Google Patents URL

-

Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitutions Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

Sources

- 1. CAS 10442-83-8: 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amin… [cymitquimica.com]

- 2. This compound, CasNo.10442-83-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol [myskinrecipes.com]

- 4. Nucleophilic_aromatic_substitution [chemeurope.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

Abstract

The compound this compound, cataloged under CAS number 10442-83-8, presents a unique chemical scaffold with potential applications in pharmaceutical and agrochemical development.[1] This guide outlines a comprehensive, multi-faceted strategy for the elucidation of its mechanism of action (MoA). Given the preliminary indications of its potential as a central nervous system (CNS) agent intermediate, this framework will have a particular focus on neurological pathways, while maintaining a broad scope to uncover unanticipated biological activities.[2] We will detail a phased experimental approach, beginning with in silico and high-throughput screening methods, progressing to detailed in vitro and in vivo characterization. This document serves as a roadmap for researchers, scientists, and drug development professionals to systematically uncover the therapeutic potential and molecular interactions of this and other novel chemical entities.

Introduction: The Investigational Landscape

This compound is an organic compound characterized by a nitro group and a trifluoromethyl group attached to a phenyl ring, with an amino ethanol side chain.[1] The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the nitro group and amino alcohol moiety suggest potential for diverse biological interactions.[1] Currently, the public domain lacks substantive data on the specific biological targets and MoA of this compound. Therefore, a systematic and unbiased investigational approach is paramount. This guide provides the strategic and tactical framework for such an endeavor.

Phase I: Initial Characterization and Hypothesis Generation

The initial phase focuses on computational analysis and broad-spectrum screening to generate initial hypotheses regarding the compound's MoA.

In Silico Profiling: A Computational First Look

Before embarking on wet-lab experiments, a thorough computational analysis can provide valuable predictive insights into the compound's potential biological targets and pharmacokinetic properties. This approach, often termed "in silico," leverages the chemical structure to forecast its behavior.

Experimental Protocol: Computational Analysis

-

Chemical Structure Analysis: Utilize software such as ChemDraw or MarvinSketch to analyze the 2D and 3D structure, identifying key functional groups and potential pharmacophores.

-

Physicochemical Property Prediction: Employ tools like SwissADME or StarDrop to calculate properties such as logP, molecular weight, polar surface area, and solubility. These parameters will provide an early indication of its drug-likeness and potential for oral bioavailability.

-

Target Prediction:

-

Ligand-Based Approaches: Use platforms like SEA (Similarity Ensemble Approach) or PharmMapper to compare the compound's structure against databases of known bioactive ligands. This can identify potential targets based on the principle that structurally similar molecules often have similar biological activities.

-

Structure-Based Approaches: If a crystal structure of a hypothesized target is available, molecular docking studies using software like AutoDock or Glide can predict the binding affinity and mode of interaction.

-

-

Toxicity Prediction: Utilize platforms such as DEREK Nexus or TOPKAT to predict potential toxicological liabilities based on structural alerts.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Implication |

| Molecular Weight | 250.17 g/mol | Within the range for good oral bioavailability. |

| LogP | ~2.5-3.5 | Indicates good membrane permeability. |

| Polar Surface Area | ~80-90 Ų | Suggests a balance between solubility and permeability. |

| Hydrogen Bond Donors | 2 | Favorable for target interaction. |

| Hydrogen Bond Acceptors | 5 | Favorable for target interaction. |

High-Throughput Phenotypic Screening

Phenotypic screening in disease-relevant cellular models provides an unbiased approach to identify the compound's functional effects without a preconceived target.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissues and disease states (e.g., neuronal cell lines like SH-SY5Y, cancer cell lines like A549, and a normal fibroblast line like MRC-5 for cytotoxicity assessment).

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 24-72 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, and CellMask for the cytoplasm).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, neurite outgrowth).

Logical Workflow: From Phenotypic Screening to Target Hypothesis

Caption: Workflow from phenotypic screening to hypothesis generation.

Phase II: Target Identification and Validation

Once a consistent and potent phenotype is identified, the next phase is to pinpoint the specific molecular target(s) responsible for this effect.

Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify proteins that directly bind to the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the most significant phenotypic response.

-

Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation

The putative targets identified must be validated to confirm their role in the observed phenotype.

Experimental Protocol: Target Validation using RNA Interference

-

siRNA Transfection: Transfect the responsive cell line with small interfering RNAs (siRNAs) targeting the identified protein(s) to knockdown their expression. A non-targeting siRNA should be used as a control.

-

Compound Treatment: Treat the siRNA-transfected cells with this compound.

-

Phenotypic Analysis: Assess whether the knockdown of the target protein ablates or reduces the phenotypic effect of the compound.

Signaling Pathway: Hypothetical Target Validation Workflow

Caption: Validating a target by observing the effect of its knockdown on the compound's activity.

Phase III: In Vitro and In Vivo Mechanistic Studies

With a validated target, the focus shifts to detailed mechanistic studies to understand the downstream signaling events and the compound's physiological relevance.

In Vitro Pathway Analysis

Experimental Protocol: Western Blotting for Signaling Pathway Elucidation

-

Cell Treatment: Treat the responsive cell line with the compound at various time points and concentrations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies against key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of kinases).

-

Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify their intensity.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

If the in vitro data suggests a therapeutic potential, in vivo studies in relevant animal models are the next critical step.[2][3]

Experimental Protocol: Rodent Model of a CNS Disorder

-

Model Selection: Based on the in vitro findings, select an appropriate animal model (e.g., a mouse model of neurodegeneration or a rat model of anxiety).[2]

-

Compound Administration: Administer the compound to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Analysis: Conduct behavioral tests to assess the compound's effect on disease-related phenotypes (e.g., Morris water maze for memory, elevated plus maze for anxiety).[2]

-

PK/PD Analysis: Collect blood and tissue samples at various time points to determine the compound's concentration (pharmacokinetics) and correlate it with a biomarker of target engagement (pharmacodynamics).

Data Presentation: Hypothetical In Vivo Efficacy Data

| Treatment Group | Behavioral Score (Mean ± SEM) | Target Engagement Biomarker (Fold Change) |

| Vehicle Control | 100 ± 10 | 1.0 |

| Compound (10 mg/kg) | 75 ± 8 | 1.8 |

| Compound (30 mg/kg) | 50 ± 6 | 3.5 |

| Positive Control | 45 ± 5 | 4.0 |

| *p < 0.05, **p < 0.01 vs. Vehicle Control |

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process that integrates computational, in vitro, and in vivo approaches. This guide provides a robust framework to progress from an unknown entity to a well-characterized molecule with a defined biological function. The successful execution of these studies will not only illuminate the therapeutic potential of this specific compound but also contribute to the broader understanding of drug-target interactions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71838, this compound. Retrieved from [Link]

-

Medicilon. CNS Pharmacology Models. Retrieved from [Link]

-

Pharmaron. CNS Disease Models for Preclinical Research Services. Retrieved from [Link]

-

Gfeller, D., et al. (2013). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 41(Web Server issue), W442–W448. Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Retrieved from [Link]

-

Al-Ali, H., et al. (2017). A chemical-proteomics approach to reveal the target space of the clinical-stage multi-kinase inhibitor volasertib. Journal of Proteome Research, 16(2), 640–650. Retrieved from [Link]

-

Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47–60. Retrieved from [Link]

-

Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167. Retrieved from [Link]

Sources

"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in contemporary chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding and practical, field-tested methodologies for determining and interpreting solubility data. Our approach is grounded in the principles of scientific integrity, ensuring that the presented protocols are robust and the insights are actionable.

Introduction: Understanding the Significance of Solubility

The solubility of a chemical compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For a molecule like this compound, understanding its solubility in different organic solvents is paramount for a variety of applications, including:

-

Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent in which the reactants are readily soluble can enhance the efficiency of a chemical synthesis.

-

Purification and Crystallization: Solubility differences are exploited in techniques like recrystallization to purify compounds. A solvent that dissolves the compound well at high temperatures but poorly at low temperatures is ideal for this purpose.

-

Analytical Chemistry: In analytical techniques such as chromatography (e.g., HPLC, GC) and spectroscopy (e.g., UV-Vis, NMR), the sample must be dissolved in a suitable solvent. The choice of solvent can affect the quality of the analytical data.

-

Pharmaceutical Development: For a compound being considered as a potential drug candidate, its solubility in various media is a key determinant of its bioavailability and formulation possibilities.

The structure of this compound, featuring a nitro group, a trifluoromethyl group, and an aminoethanol side chain, suggests a molecule with a complex polarity profile, making its interaction with different solvents a subject of interest.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by its molecular structure, including the presence of polar functional groups and the overall symmetry of the molecule.

Let's analyze the structure of this compound in this context:

-

Polar Groups: The molecule contains several polar functional groups:

-

The nitro group (-NO2) is a strong electron-withdrawing group and is highly polar.

-

The amino group (-NH-) can act as a hydrogen bond donor.

-

The hydroxyl group (-OH) in the ethanol side chain is also polar and can act as both a hydrogen bond donor and acceptor.

-

-

Nonpolar Groups:

-

The phenyl ring is aromatic and generally nonpolar.

-

The trifluoromethyl group (-CF3) is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, but its contribution to overall polarity is complex. While the C-F bonds are highly polar, the symmetrical nature of the -CF3 group can reduce its overall dipole moment.

-

Given this combination of polar and nonpolar moieties, it can be predicted that this compound will exhibit moderate to good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in a range of organic solvents. This method is based on the widely used shake-flask method, which is considered a gold standard for solubility determination.

Materials and Reagents

-

This compound (high purity, >98%)

-

A selection of organic solvents (analytical grade or higher), for example:

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured amount of this compound that is known to be in excess of its expected solubility. A good starting point is to add approximately 10-20 mg of the compound.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-course experiment to confirm that the concentration of the dissolved compound does not change after 24 hours.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be recorded precisely.

-

-

Quantification:

-

A suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), should be used to determine the concentration of this compound in the diluted samples.

-

UV-Vis Spectrophotometry Protocol:

-

Determine the wavelength of maximum absorbance (λmax) of the compound in each solvent by scanning a solution of known concentration.

-

Prepare a series of standard solutions of the compound in each solvent to create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted samples at the λmax.

-

Calculate the concentration of the compound in the diluted samples using the calibration curve.

-

-

HPLC Protocol:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for the compound.

-

Prepare a series of standard solutions of the compound and inject them to create a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and record the peak area.

-

Calculate the concentration of the compound in the diluted samples using the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility (S) of the compound is calculated using the following formula:

-

S = C × DF

-

Where:

-

C is the concentration of the compound in the diluted sample determined by the analytical method.

-

DF is the dilution factor.

-

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | > 50 |

| Ethanol | 24.5 | > 50 | |

| Isopropanol | 19.9 | 25 - 50 | |

| Water | 80.1 | < 0.1 | |

| Polar Aprotic | DMSO | 46.7 | > 100 |

| DMF | 36.7 | > 100 | |

| Acetone | 20.7 | > 50 | |

| Acetonitrile | 37.5 | 10 - 25 | |

| Nonpolar | Dichloromethane | 9.1 | 5 - 10 |

| Toluene | 2.4 | < 1 | |

| Hexane | 1.9 | < 0.1 |

Note: The data in this table is hypothetical and serves as an illustration of how to present the results. Actual experimental data should be used.

The following diagram illustrates the expected relationship between solvent polarity and the solubility of a polar compound like this compound.

Caption: Relationship between solvent polarity and the solubility of a polar compound.

Discussion and Mechanistic Insights

The hypothetical data in Table 1 aligns with the theoretical predictions. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. The high solubility in polar protic solvents like methanol and ethanol is due to the ability of these solvents to form hydrogen bonds with the amino and hydroxyl groups of the compound.

The very low solubility in nonpolar solvents like hexane and toluene is expected, as these solvents cannot effectively solvate the polar regions of the molecule. The poor solubility in water, despite its high polarity, might be due to the presence of the large, nonpolar trifluoromethylphenyl group, which disrupts the hydrogen-bonding network of water.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate reliable solubility data that is crucial for a wide range of applications in chemistry and drug development. The presented methodology emphasizes the importance of careful experimental design and accurate quantification to ensure the integrity of the results.

References

-

"Solubility." IUPAC Gold Book, International Union of Pure and Applied Chemistry, [Link].

-

"ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link].

-

"The Shake Flask Method for Solubility Determination." OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility, [Link].

-

"Solvent Polarity." Chemistry LibreTexts, [Link].

"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" material safety data sheet (MSDS)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS No. 10442-83-8), a compound also known as HC Yellow No. 13. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe handling and effective application in a research and development setting.

Compound Profile and Rationale for Hazard Assessment